(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide
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Description
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C18H13N3O5 and its molecular weight is 351.318. The purity is usually 95%.
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Biological Activity
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by the following functional groups:
- Isoindoline core : This structure contributes to its biological activity.
- Acrylamide moiety : Known for its role in various biochemical interactions.
- Nitrophenyl group : Often associated with enhanced reactivity and biological effects.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell proliferation and survival.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing downstream signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at specific phases, preventing cancer cell proliferation.
- Apoptotic Pathways Activation : It activates intrinsic apoptotic pathways, leading to programmed cell death.
Antimicrobial Activity
Studies have reported that this compound possesses antimicrobial properties against both bacterial and fungal strains. The mechanism involves disrupting microbial cell membranes and inhibiting vital cellular processes.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity.
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The findings revealed a notable zone of inhibition, indicating effective antimicrobial properties.
Properties
IUPAC Name |
(E)-N-(2-methyl-1,3-dioxoisoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c1-20-17(23)14-8-5-12(10-15(14)18(20)24)19-16(22)9-4-11-2-6-13(7-3-11)21(25)26/h2-10H,1H3,(H,19,22)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSFGMUTMBIUEV-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.